Cas no 2097872-81-4 (3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole structure](https://ja.kuujia.com/scimg/cas/2097872-81-4x500.png)
3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 化学的及び物理的性質
名前と識別子
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- 3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- (5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
- 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
-
- インチ: 1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2
- InChIKey: STOWNGJEKGDLRA-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC(=CC=2C=C1C(N1CCC(C1)OC1C=NSN=1)=O)F
計算された属性
- せいみつぶんしりょう: 349.03549714 g/mol
- どういたいしつりょう: 349.03549714 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112
- ぶんしりょう: 349.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-1300-5μmol |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-5mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-30mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-50mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-25mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-15mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-10mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-4mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-10μmol |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-1300-75mg |
3-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole |
2097872-81-4 | 75mg |
$208.0 | 2023-09-08 |
3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazoleに関する追加情報
Introduction to 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole: A Comprehensive Overview
The compound 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS No. 2097872-81-4) is a highly specialized molecule that has garnered significant attention in the field of biomedical research and pharmaceutical development. This compound belongs to the class of thiadiazoles, which are known for their unique heterocyclic structure and diverse applications in medicinal chemistry. The integration of benzothiophene and pyrrolidine moieties within its framework further enhances its complexity and potential utility in drug discovery.
Recent studies have highlighted the importance of heterocyclic compounds like thiadiazoles in the development of novel therapeutic agents. The incorporation of 5-Fluoro-1-benzothiophene-2-carbonyl group introduces a fluorinated aromatic system, which is known to enhance metabolic stability and selectivity in drug candidates. Additionally, the pyrrolidine ring contributes to the molecule's rigid yet flexible nature, making it suitable for binding to biological targets with high affinity.
The 1,2,5-thiadiazole core is a five-membered heterocycle that has gained traction due to its ability to serve as a versatile platform for the attachment of various substituents. This structural feature allows for the modulation of the compound's physical properties, such as solubility and permeability, which are critical factors in drug design. Furthermore, the presence of the oxy group at position 3 facilitates the formation of hydrogen bonds, potentially enhancing binding interactions with target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetics and toxicity profiles of such complex molecules. For instance, molecular modeling studies have demonstrated that 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole exhibits favorable binding affinity towards a panel of biological targets, including kinases and receptor proteins. These findings underscore the compound's potential as a lead candidate in the development of targeted therapies for various diseases.
Another area of active research is the exploration of post-translational modifications (PTMs) and their impact on drug efficacy. The benzothiophene moiety, in particular, has been shown to influence the compound's uptake and metabolism through interactions with transporter proteins and enzymes involved in biotransformation. Understanding these mechanisms is crucial for optimizing the compound's therapeutic index and minimizing adverse effects.
Moreover, the pyrrolidine ring's role in modulating the molecule's steric and electronic properties has been extensively studied. These studies have revealed that subtle changes in the substituents can lead to significant variations in the compound's activity, making it a valuable tool for structure-activity relationship (SAR) analysis. This approach is essential for identifying key functional groups that contribute to the molecule's biological effects.
Recent collaborative efforts between academic and industrial researchers have led to the identification of novel synthetic pathways for compounds like 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole. These methods not only improve the efficiency of large-scale production but also reduce the environmental impact associated with traditional synthesis techniques. For example, the use of catalytic asymmetric synthesis has enabled the construction of chiral centers with high enantioselectivity, enhancing the compound's pharmacological profile.
Finally, ongoing research is focused on evaluating the compound's in vivo efficacy and safety in preclinical models. Early results have demonstrated promising antitumor and antimicrobial activities, suggesting its potential as a multi-target drug candidate. These findings align with the growing trend of developing precision medicines that address multiple disease pathways simultaneously.
In conclusion, 3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole represents a cutting-edge advancement in the field of medicinal chemistry. Its unique combination of structural features and biological properties positions it as a leading candidate for the development of next-generation therapeutic agents. As research continues to unravel its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs and improving patient outcomes.
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